

# The Intricate Photochemistry of 1,3,5-Triphenylformazan: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Triphenylformazan

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## Introduction

**1,3,5-Triphenylformazan** (TPF) is a vibrantly colored organic compound that stands at the intersection of fundamental photochemistry and practical biological applications. As a member of the formazan class of compounds, TPF is characterized by a unique  $[-N=N-C(R)=N-NH-]$  chromophore that imparts it with rich and complex photochemical properties.<sup>[1]</sup> This technical guide provides an in-depth exploration of the core photochemical characteristics of TPF, with a focus on its photoisomerization, spectroscopic behavior, and its pivotal role in cellular viability assays, which is of significant interest to drug development professionals.

Initially known for its photochromism—the reversible change in color upon exposure to light—TPF's utility has expanded significantly.<sup>[2][3]</sup> It is the insoluble, colored product formed from the reduction of 2,3,5-triphenyltetrazolium chloride (TTC), a widely used indicator of cellular metabolic activity.<sup>[2][4]</sup> Understanding the photochemical properties of TPF is therefore crucial for the accurate interpretation of TTC-based assays and for harnessing its potential in other photosensitive applications.

## Core Photochemical Properties

The photochemistry of **1,3,5-triphenylformazan** is dominated by its ability to undergo reversible photoisomerization around its  $C=N$  and  $N=N$  double bonds.<sup>[2][5]</sup> This process leads to the formation of several stereoisomers, each with distinct spectroscopic signatures. The

most stable form, typically a cherry-red solid, is stabilized by an intramolecular hydrogen bond.  
[5] Upon irradiation with visible light, this stable form can convert into other isomers, often leading to a color change to yellow.[6]

## Spectroscopic Data

The UV-Vis absorption spectrum of **1,3,5-triphenylformazan** is characterized by strong absorbance in the visible region, a property that is highly sensitive to the isomeric form and the solvent environment.[2][7] While TPF and its common isomers are not known to be significantly fluorescent, their distinct absorption spectra allow for the monitoring of photoisomerization processes.

Table 1: UV-Vis Absorption Data for **1,3,5-Triphenylformazan** and its Isomers

Isomer/Form	Solvent	Absorption Maximum ( $\lambda_{\text{max}}$ ) (nm)	Molar Extinction Coefficient ( $\epsilon$ ) ( $\text{M}^{-1}\text{cm}^{-1}$ )
Stable Form ("red I")	Toluene	~490	Not explicitly reported in cited literature
Photoisomer ("red II")	Toluene	Absorbs at 455 nm	Not explicitly reported in cited literature
Photoisomer ("yellow I")	Toluene	~405	Not explicitly reported in cited literature
1,3,5-Triphenylformazan	Methanol	~500 (ground-state bleach observed around this region)[2][6]	Not explicitly reported in cited literature
Transient Species	Methanol	~340, ~400, ~600 (transient absorption) [2][6]	Not explicitly reported in cited literature

## Photoisomerization and Quantum Yields

The photoisomerization of TPF is a complex process involving multiple steps and intermediates.[2] Excitation with visible light typically initiates an E-Z isomerization around the N=N double bond.[5] This is often followed by thermal or photochemical isomerizations around the C=N bond, leading to a mixture of isomers at the photostationary state.[2][6] The efficiency of these transformations is described by the photoisomerization quantum yield ( $\Phi$ ), which is the number of molecules isomerized per photon absorbed.

Table 2: Photoisomerization Quantum Yields for **1,3,5-Triphenylformazan**

Isomerization Process	Solvent	Excitation Wavelength (nm)	Quantum Yield ( $\Phi$ )
"red I" to "yellow I"	Various	Visible light	Specific values not reported in the cited literature. The process is known to be efficient.

## Experimental Protocols

### Synthesis of 1,3,5-Triphenylformazan

A common method for the synthesis of **1,3,5-triphenylformazan** involves the reaction of benzaldehyde phenylhydrazone with a diazonium salt.[8]

Materials:

- Benzaldehyde
- Phenylhydrazine
- Aniline
- Sodium nitrite
- Hydrochloric acid (concentrated)
- Sodium hydroxide

- Sodium acetate
- Methanol
- Ice

#### Procedure:

- Preparation of Benzaldehyde Phenylhydrazone: React benzaldehyde (0.02 mol) with phenylhydrazine (0.02 mol) in methanol at a pH of 5-6.
- Preparation of Benzenediazonium Chloride: Dissolve aniline (0.02 mol) in concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath. Add a chilled solution of sodium nitrite (1.50 g in water) dropwise while maintaining the temperature below 5 °C.
- Coupling Reaction: Dissolve the prepared benzaldehyde phenylhydrazone in methanol and mix it with a basic buffer solution containing sodium hydroxide and sodium acetate in methanol.
- To the benzaldehyde phenylhydrazone solution, add the freshly prepared benzenediazonium chloride solution dropwise with constant stirring.
- Stir the mixture for 2 hours. A bright red precipitate of **1,3,5-triphenylformazan** will form.
- Cool the mixture in a refrigerator for 48 hours to ensure complete precipitation.
- Collect the product by filtration, wash with cold methanol, and recrystallize from methanol to obtain cherry-red crystals.<sup>[8]</sup>

## Photochemical Characterization: Determining Photoisomerization Quantum Yield

The photoisomerization quantum yield ( $\Phi$ ) can be determined by measuring the change in the concentration of the isomers as a function of the number of photons absorbed. This typically involves UV-Vis spectroscopy and chemical actinometry.

#### Materials:

- **1,3,5-Triphenylformazan** solution in a suitable solvent (e.g., toluene)
- Quartz cuvette
- UV-Vis spectrophotometer
- Monochromatic light source (e.g., laser or lamp with a bandpass filter)
- Chemical actinometer (e.g., potassium ferrioxalate)
- Stirring plate

Procedure:

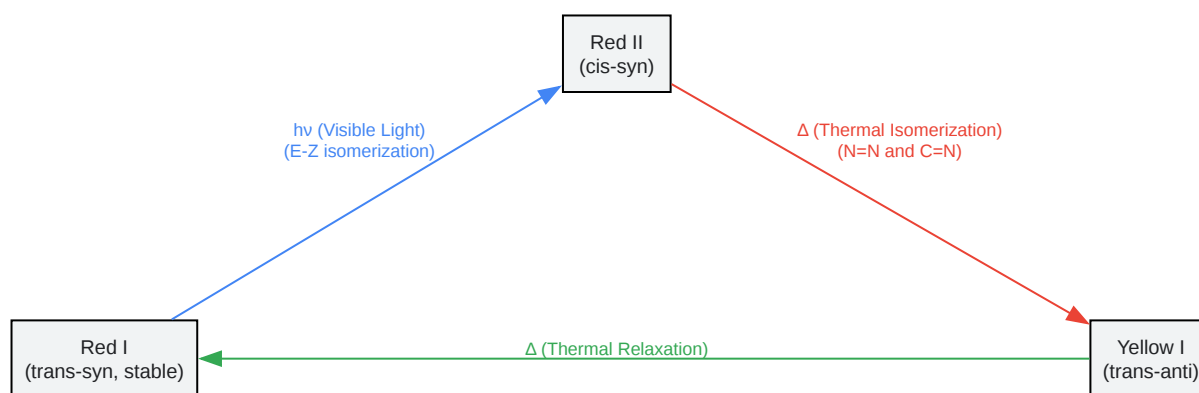
- Sample Preparation: Prepare a dilute solution of **1,3,5-triphenylformazan** in the chosen solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer.
- Photon Flux Determination (Actinometry):
  - Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H<sub>2</sub>SO<sub>4</sub>).
  - Irradiate the actinometer solution in the same experimental setup as the TPF sample for a known period.
  - Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons absorbed per unit time (photon flux).
- Photoisomerization Experiment:
  - Place the TPF solution in the quartz cuvette and record its initial UV-Vis spectrum.
  - Irradiate the solution with the monochromatic light source while stirring.
  - At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
  - Continue until a photostationary state is reached (no further change in the spectrum).

- Data Analysis:
  - From the changes in the absorption spectra, calculate the concentration of the different isomers at each time point, which requires knowledge of their molar extinction coefficients.
  - Knowing the photon flux from the actinometry experiment, the photoisomerization quantum yield can be calculated using the appropriate rate equations.

## Visualization of Key Processes

### Photoisomerization Pathway of 1,3,5-Triphenylformazan

The photoisomerization of TPF involves several key isomers. The following diagram illustrates the proposed photochemical and thermal interconversions.

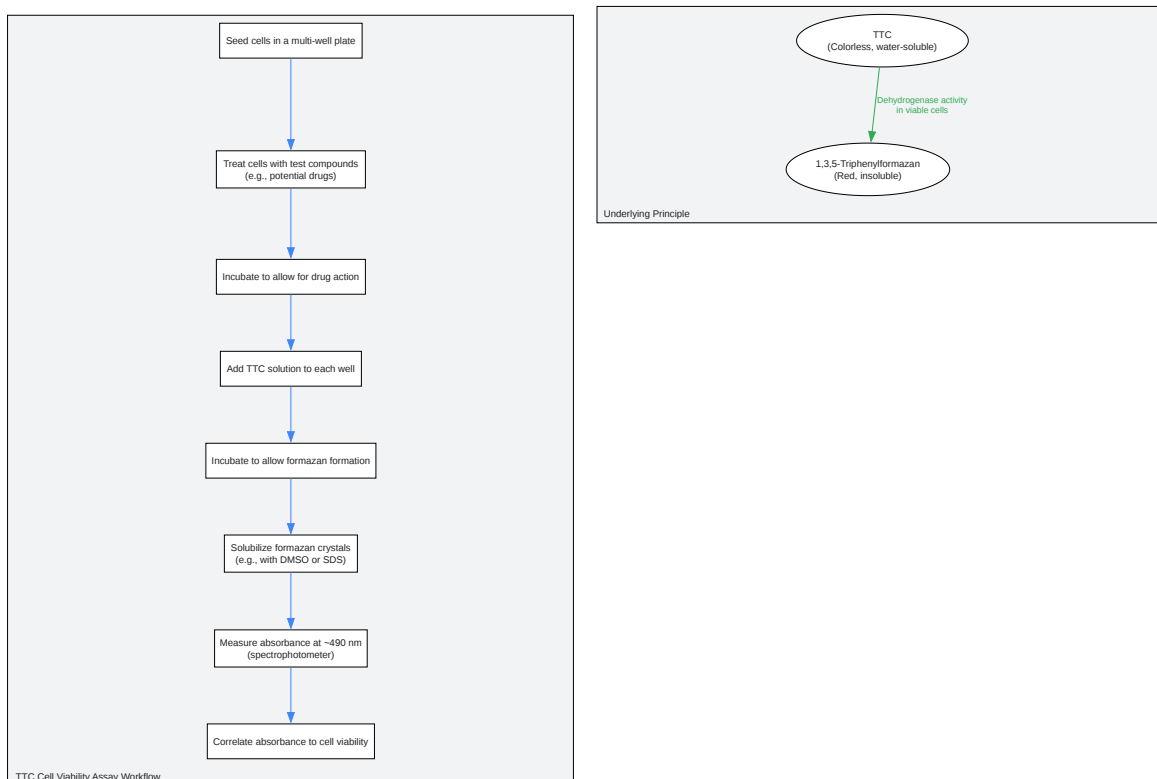


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Caption: Proposed photoisomerization and thermal relaxation pathways for **1,3,5-triphenylformazan**.

## Experimental Workflow for TTC Cell Viability Assay

The TTC assay is a widely used method to assess cell viability, which relies on the enzymatic reduction of TTC to the colored TPF by metabolically active cells. This workflow is particularly relevant for drug development professionals screening for cytotoxic compounds.



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- To cite this document: BenchChem. [The Intricate Photochemistry of 1,3,5-Triphenylformazan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222628#photochemical-properties-of-1-3-5-triphenylformazan]

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